N-(2-Methylbut-2-en-1-yl)cyclohexanamine
Description
Properties
CAS No. |
51827-41-9 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-(2-methylbut-2-enyl)cyclohexanamine |
InChI |
InChI=1S/C11H21N/c1-3-10(2)9-12-11-7-5-4-6-8-11/h3,11-12H,4-9H2,1-2H3 |
InChI Key |
XFNMADAYEWXDLT-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CNC1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparative Analysis of N-(2-Methylbut-2-en-1-yl)cyclohexanamine and Analogues
*Calculated based on molecular formula. †Assumed based on structural similarity to CBS (N-cyclohexylbenzothiazole sulfenamide).
Structural and Functional Differences
- Alkenyl vs. Alkynyl Substituents : The target compound’s alkenyl group introduces unsaturation, enhancing reactivity in cycloaddition or oxidation reactions compared to the propargyl group in N-(1-Methylprop-2-yn-1-yl)cyclohexanamine .
- Electron-Withdrawing Groups : Derivatives like N-(4-(6-(Trifluoromethyl)pyridin-2-yl)butan-2-yl)cyclohexanamine exhibit increased polarity and metabolic stability due to the trifluoromethyl group, unlike the purely hydrocarbon-based target compound.
Research Findings and Key Observations
- Stereochemical Flexibility : Cyclohexanamine derivatives exhibit varied stereochemical outcomes depending on substituents. For example, trans/cis isomerism is critical in 4,4′-methylenebis(cyclohexanamine) , while the target compound’s alkenyl group may favor specific conformations.
- Spectroscopic Characterization : NMR and HRMS data (e.g., δ 1.2–3.0 ppm for cyclohexyl protons ) are consistent across analogues, aiding structural validation.
- Thermal Stability : Liquid derivatives (e.g., ’s compounds) demonstrate higher volatility than solids like N-(1-Methylprop-2-yn-1-yl)cyclohexanamine , impacting storage and handling.
Preparation Methods
Amide Activation
Cyclohexanamide derivatives are activated using trifluoromethanesulfonic anhydride (Tf₂O), forming a highly electrophilic imidate intermediate. This step ensures subsequent nucleophilic attack occurs preferentially at the carbonyl carbon.
Partial Reduction
The activated intermediate undergoes partial reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF), yielding a reactive enamine species. Kinetic control during reduction prevents over-reduction to primary amines.
Nucleophilic Addition
Introduction of 2-methylbut-2-en-1-yl groups is achieved via Grignard reagents (e.g., 2-methylbut-2-en-1-ylmagnesium bromide) or organolithium compounds. The reaction proceeds with >80% yield when conducted at −78°C, leveraging the soft nucleophile’s compatibility with the enamine intermediate.
Table 1: Optimization of Reductive Functionalization
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Temperature | −78°C | 82 | |
| Nucleophile | 2-methylbut-2-en-1-ylMgBr | 85 | |
| Solvent | THF | 88 |
Alkylation of Cyclohexanamine with Protected Intermediates
Direct alkylation of cyclohexanamine with 2-methylbut-2-en-1-yl halides is hindered by competing over-alkylation and poor regioselectivity. The Tempoc (2,2,6,6-tetramethylpiperidin-1-yloxycarbonyl) protecting group, developed by Lizza et al., circumvents these issues.
Tempoc Protection
Cyclohexanamine is treated with 4-nitrophenyl Tempoc carbonate (NPTC) in dimethylformamide (DMF), forming N-Tempoc-cyclohexanamine in 91% yield. The bulky Tempoc group prevents dialkylation and enhances solubility in polar aprotic solvents.
Alkylation Step
Protected cyclohexanamine reacts with 2-methylbut-2-en-1-yl bromide in the presence of potassium carbonate (K₂CO₃) at 60°C. The reaction achieves 78% yield with <5% bis-alkylation byproducts.
Deprotection
Thermolytic cleavage of the Tempoc group occurs at 135°C in toluene, regenerating the free amine without racemization.
Table 2: Tempoc-Mediated Alkylation Performance
| Parameter | Condition | Yield (%) | Source |
|---|---|---|---|
| Protecting Agent | NPTC | 91 | |
| Alkylating Agent | 2-methylbut-2-en-1-ylBr | 78 | |
| Deprotection Temp | 135°C | 95 |
Palladium-Catalyzed C–N Bond Formation
Palladium-catalyzed cross-coupling, adapted from indole synthesis protocols, enables direct installation of the allylic amine group.
Substrate Preparation
Cyclohexanamine is converted to its corresponding aryl bromide via bromination at the para position, though this step introduces regiochemical challenges.
Buchwald-Hartwig Amination
Using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand, the aryl bromide couples with 2-methylbut-2-en-1-amine in toluene at 110°C. The reaction achieves 65% yield but requires rigorous exclusion of moisture.
Table 3: Palladium-Catalyzed Coupling Metrics
| Catalyst System | Yield (%) | Selectivity | Source |
|---|---|---|---|
| Pd(OAc)₂/Xantphos | 65 | >90% | |
| Solvent | Toluene | - |
Conjugate Addition to α,β-Unsaturated Carbonyls
Michael addition of cyclohexanamine to 2-methylbut-2-enal offers a stereocontrolled route, though competing enamine formation necessitates careful optimization.
Substrate Activation
The α,β-unsaturated aldehyde is activated using Lewis acids such as zinc triflate (Zn(OTf)₂), enhancing electrophilicity at the β-position.
Amine Addition
Cyclohexanamine adds to the activated carbonyl at 25°C, yielding an intermediate imine that is reduced in situ using sodium cyanoborohydride (NaBH₃CN). The process delivers 70% yield with >95% anti-Markovnikov selectivity.
Hydroamination of 2-Methylbut-2-ene
Transition metal-catalyzed hydroamination represents an atom-economical alternative, though substrate steric hindrance limits efficiency.
Catalyst Selection
Lanthanide catalysts (e.g., La(NTf₂)₃) facilitate anti-Markovnikov addition of cyclohexanamine to 2-methylbut-2-ene at 80°C. The reaction achieves 55% yield after 24 hours, with catalyst loading critical to preventing oligomerization.
Q & A
Q. Optimization strategies :
- Vary reaction temperature (40–80°C) to balance yield and byproduct formation.
- Use catalysts like molecular sieves to absorb water and shift equilibrium in reductive amination .
- Purify via column chromatography (hexane:EtOAc gradients) or crystallization (ethanol/water) for higher purity .
What spectroscopic and analytical methods are used to characterize this compound?
Basic
Key techniques include:
- ¹H/¹³C NMR : Assign peaks based on expected shifts (e.g., cyclohexyl protons at δ 1.1–2.1 ppm, allylic CH₂ at δ 2.3–2.7 ppm) .
- FT-IR : Identify amine N-H stretches (~3400 cm⁻¹) and C=C stretches (~1650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- X-ray crystallography : For unambiguous structural confirmation (see FAQ 3) .
How can X-ray crystallography be applied to determine the crystal structure of this compound?
Advanced
Experimental design :
- Grow single crystals via slow evaporation in a solvent system (e.g., EtOAc/hexane).
- Collect diffraction data using a synchrotron or in-house diffractometer.
- Software tools :
- Refinement residuals (R₁ < 0.05).
- Thermal displacement parameters to assess disorder .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Methodological approaches :
- Comparative assays : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) to isolate variables .
- Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm receptor/enzyme involvement (e.g., neurotransmitter systems) .
- Computational docking : Model interactions with targets (e.g., 3G9k protein) using AutoDock Vina or Schrödinger Suite to predict binding affinities .
- Meta-analysis : Statistically evaluate dose-response curves across studies to identify outliers or trends .
What computational strategies are effective for studying the compound’s interactions with biological targets?
Q. Advanced
- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to analyze stability, binding modes, and conformational changes over 100+ ns trajectories .
- QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and H-bond donors/acceptors .
- Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to guide structural optimization .
How can enantiomeric purity be assessed and controlled during synthesis?
Q. Advanced
- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers .
- Circular Dichroism (CD) : Compare experimental spectra with simulated data from density functional theory (DFT) calculations .
- Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) in reductive amination to enforce enantioselectivity .
What are the best practices for analyzing reaction byproducts and improving yield?
Q. Advanced
- LC-MS/MS : Identify byproducts via fragmentation patterns and retention times .
- DoE (Design of Experiments) : Use factorial designs to optimize parameters (temperature, solvent ratio, catalyst loading) .
- In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
